molecular formula C23H19Cl3N5O- B13739470 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride

5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride

Cat. No.: B13739470
M. Wt: 487.8 g/mol
InChI Key: AYUYKTPEAOHXCG-UHFFFAOYSA-M
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Description

5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which combines a triazine ring with a benzo[a]phenoxazin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-diethyl-9H-benzo[a]phenoxazin-9-amine. The reaction is carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like tetrahydrofuran (THF) or chloroform . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials into the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Scientific Research Applications

Chemistry

In chemistry, 5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as a fluorescent probe due to its intense blue fluorescence when irradiated with UV light . It can be used to label and track biological molecules in various assays and imaging techniques .

Medicine

In medicine, derivatives of this compound have shown promise as antimicrobial agents. The triazine ring is known for its ability to interact with biological targets, making it a potential candidate for drug development .

Industry

In industry, this compound is used as a precursor for the synthesis of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C23H19Cl3N5O-

Molecular Weight

487.8 g/mol

IUPAC Name

5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride

InChI

InChI=1S/C23H19Cl2N5O.ClH/c1-3-30(4-2)13-9-10-17-18(11-13)31-19-12-16(21-27-22(24)29-23(25)28-21)14-7-5-6-8-15(14)20(19)26-17;/h5-13H,3-4H2,1-2H3;1H/p-1

InChI Key

AYUYKTPEAOHXCG-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)C5=NC(=NC(=N5)Cl)Cl)OC2=C1.[Cl-]

Origin of Product

United States

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